4-(2,4,6-Trichlorophenoxy)butan-1-ol

Description

Contextual Significance of Chlorinated Phenoxy Derivatives in Chemical Sciences

Chlorinated phenoxy derivatives are a class of organic compounds that have garnered significant attention in the chemical sciences for several decades. Their primary claim to fame lies in their extensive use as herbicides in agriculture and forestry. wikipedia.orgnih.gov Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are prominent examples that revolutionized weed control by selectively targeting broadleaf weeds. wikipedia.org Beyond agriculture, these compounds serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and biocides. nih.gov

The presence of chlorine atoms on the phenoxy group is a key modulator of the biological activity and environmental persistence of these molecules. nih.gov The number and position of chlorine atoms on the aromatic ring significantly influence the compound's efficacy as a herbicide and its toxicological profile. nih.gov Consequently, the study of chlorinated phenoxy derivatives is not only vital for developing new agricultural products but also for understanding their environmental fate and the metabolic pathways in various organisms. nih.govnih.gov

Structural Classification and Nomenclature of Phenoxy-Substituted Butanols

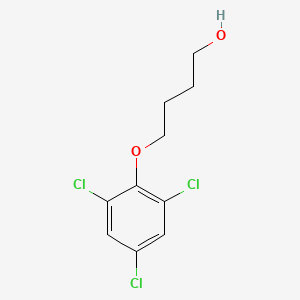

The compound 4-(2,4,6-trichlorophenoxy)butan-1-ol belongs to the family of phenoxy-substituted alkanols. Its structure and name can be deconstructed as follows:

Butan-1-ol : This is the parent structure, a four-carbon straight-chain alcohol (C₄H₉OH) where the hydroxyl (-OH) group is attached to the first carbon atom, making it a primary alcohol.

Phenoxy group : An aromatic ring (a phenyl group, C₆H₅) is connected to the butanol chain via an ether linkage (-O-).

4-(...) : This number indicates that the phenoxy group is attached to the fourth carbon atom of the butanol chain.

2,4,6-Trichloro : This specifies that three chlorine atoms (-Cl) are substituted on the phenyl ring at positions 2, 4, and 6.

Therefore, the systematic IUPAC name, this compound, precisely describes a molecule where a 2,4,6-trichlorophenol (B30397) is linked through an ether bond to the terminal carbon of a butan-1-ol chain.

Historical Development and Evolution of Research on Related Phenoxy Compounds

The journey of phenoxy compounds in science began with the discovery of their plant growth-regulating properties. Research in the 1940s led to the development of phenoxyacetic acid herbicides, which were introduced commercially after World War II, around 1946. wikipedia.org Their widespread adoption in the 1950s marked a significant shift in agricultural practices, offering effective and inexpensive weed management in cereal crops. wikipedia.org

The history of these compounds is also marked by controversy, particularly regarding 2,4,5-T, which was a component of the defoliant Agent Orange used in the Vietnam War. nih.gov The primary health concerns were linked to contamination by a highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which could form during the synthesis of the herbicide. nih.gov This led to stricter regulations and a decline in the use of 2,4,5-T. Subsequent research focused on developing new generations of herbicides with improved selectivity and different mechanisms of action, such as the aryloxyphenoxypropionates ("fops") that emerged in the 1970s. wikipedia.org

Scope and Academic Relevance of Investigating this compound

The specific compound this compound is not a widely commercialized product, and as such, dedicated research on it is limited. However, its academic and research relevance is significant for several reasons:

Structure-Activity Relationship (SAR) Studies : The most well-known phenoxy herbicides possess a carboxylic acid group, which is crucial for their auxin-mimicking activity. wikipedia.org Replacing this acidic functional group with a primary alcohol (-OH) group, as in this compound, allows researchers to study how this change affects the molecule's biological activity. Such studies are fundamental to understanding the chemical requirements for herbicidal action and for designing new, potentially more selective or less toxic compounds.

Metabolite Research : Phenoxy herbicides can undergo various metabolic transformations in plants and soil. nih.govnih.gov While the primary metabolites are often phenols, it is conceivable that esterified phenoxy herbicides could be metabolized into alcohol derivatives. Investigating compounds like this compound helps in identifying potential metabolic pathways and understanding the complete lifecycle of related agrochemicals in the environment.

Synthetic Intermediate : The hydroxyl group of an alkanol is a versatile functional group in organic synthesis. This compound could serve as a valuable building block (synthon) for creating more complex molecules. It could be esterified or otherwise modified to produce novel compounds with potential applications in materials science or as pharmaceutical precursors. A general synthesis for this compound would likely involve the Williamson ether synthesis, reacting 2,4,6-trichlorophenol with a suitable 4-halobutan-1-ol under basic conditions.

Chemical and Physical Data

Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

|---|---|

| Molecular Formula | C₁₀H₁₁Cl₃O₂ |

| Molecular Weight | 285.55 g/mol |

| Physical State | Likely a solid or high-boiling point liquid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and ethers. nih.gov |

| Boiling Point | Predicted to be high, likely >200 °C, due to molecular weight and polar -OH group. |

| Melting Point | If solid, the melting point would be influenced by the crystal lattice packing. Related compound 2,4,6-Trichlorophenoxyacetic acid melts at 185°C. |

Comparative Data of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility |

|---|---|---|---|---|

| 2,4,6-Trichlorophenoxyacetic acid | C₈H₅Cl₃O₃ | 255.48 | 185 | 247.8 mg/L (25 °C) |

| 4-(2,4-Dichlorophenoxy)butyric acid | C₁₀H₁₀Cl₂O₃ | 249.09 | 117-119 | 46 mg/L (25 °C) nih.gov |

| Butan-1-ol | C₄H₁₀O | 74.12 | -89.8 | 73 g/L (25 °C) |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4,6-trichlorophenoxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl3O2/c11-7-5-8(12)10(9(13)6-7)15-4-2-1-3-14/h5-6,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPSHXAYWTWVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCCCO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401590 | |

| Record name | 4-(2,4,6-trichlorophenoxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219313-00-5 | |

| Record name | 4-(2,4,6-trichlorophenoxy)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2,4,6 Trichlorophenoxy Butan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursors. wikipedia.orgamazonaws.com This process is achieved by mentally cleaving bonds in the target molecule in the reverse of a chemical reaction, an operation known as a disconnection. deanfrancispress.com The goal is to simplify the structure until readily available starting materials are reached. wikipedia.orgub.edu

For the target molecule, 4-(2,4,6-Trichlorophenoxy)butan-1-ol, the most logical and strategic disconnection occurs at the ether linkage. The molecule contains two key functional groups: a primary alcohol and an aryl ether. Disconnecting the C-O bond of the ether is the most direct approach to simplifying the molecule into two manageable fragments. This strategy is preferred because the formation of an ether bond is a well-established and reliable transformation in organic synthesis. deanfrancispress.com

This disconnection yields two synthons: a 2,4,6-trichlorophenoxide anion and a 4-hydroxybutyl cation equivalent. The corresponding synthetic equivalents, or real-world reagents, for these synthons are 2,4,6-trichlorophenol (B30397) and a 4-halobutan-1-ol (e.g., 4-bromobutan-1-ol or 4-chlorobutan-1-ol) or a related derivative like 1,4-butanediol (B3395766) that can be selectively functionalized.

Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | Aryl-Oxygen Bond of Ether | 2,4,6-Trichlorophenoxide Anion & 4-Hydroxybutyl Cation | 2,4,6-Trichlorophenol & 4-Halobutan-1-ol |

This retrosynthetic pathway is strategically sound as it leads to precursors that are structurally less complex than the target molecule. Alternative disconnections, such as breaking the C-C bonds of the butane (B89635) chain, would lead to more complex synthetic routes and are therefore less desirable. The chosen disconnection sets the stage for a convergent synthesis where the two key fragments are prepared separately and then coupled in a final step.

Classical Ether Synthesis Approaches for Phenoxy-Alkanols

The formation of the ether linkage in phenoxy-alkanols like this compound can be achieved through several classical methods. The Williamson ether synthesis and the Mitsunobu reaction are two of the most prominent and widely utilized techniques.

Williamson Ether Synthesis and its Adaptations

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com In the context of synthesizing this compound, this involves the deprotonation of 2,4,6-trichlorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 4-halobutan-1-ol derivative.

The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The general reaction is as follows:

Step 1 (Deprotonation): 2,4,6-Trichlorophenol + Base → 2,4,6-Trichlorophenoxide

Step 2 (Nucleophilic Substitution): 2,4,6-Trichlorophenoxide + 4-Halobutan-1-ol → this compound + Halide Salt

A critical consideration in this synthesis is the potential for the alkoxide of the butanol moiety to react with the alkyl halide, leading to undesired side products. To circumvent this, the hydroxyl group of the 4-halobutan-1-ol can be protected prior to the etherification reaction.

An adaptation of this method involves the use of phase-transfer catalysts, which can facilitate the reaction between a water-soluble phenoxide and an organically soluble alkyl halide, often leading to improved yields and milder reaction conditions.

Mitsunobu Reaction and Analogous Coupling Methodologies

The Mitsunobu reaction provides an alternative route to ethers through the dehydration-condensation of an alcohol and a nucleophile (in this case, a phenol) mediated by a combination of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

2,4,6-Trichlorophenol + 1,4-Butanediol + PPh3 + DEAD → this compound + Ph3PO + EtO2C-NH-NH-CO2Et

A significant challenge in using 1,4-butanediol is the lack of regioselectivity, as either hydroxyl group can react. To achieve a selective synthesis of the target molecule, one of the hydroxyl groups of 1,4-butanediol would need to be protected before the Mitsunobu coupling, and then deprotected afterward. The steric hindrance presented by the ortho-chloro substituents on the 2,4,6-trichlorophenol can also affect the reaction rate and yield, a common limitation of the Mitsunobu reaction with bulky substrates.

Green Chemistry Principles in the Synthesis of Trichlorophenoxybutan-1-ol Analogues

Applying green chemistry principles to the synthesis of this compound and its analogues focuses on reducing environmental impact by improving atom economy, using less hazardous chemicals, and minimizing waste. In the context of the Williamson ether synthesis, several green modifications can be implemented. The use of catalytic amounts of phase-transfer catalysts instead of stoichiometric amounts of reagents can reduce waste. Furthermore, exploring alternative, more environmentally benign solvents to replace traditional polar aprotic solvents like DMF is an active area of research.

Microwave-assisted synthesis has emerged as a green technology that can significantly accelerate reaction times, often leading to higher yields and cleaner reactions with reduced by-product formation. The application of microwave irradiation to the Williamson ether synthesis of phenoxy-alkanol derivatives has been shown to be effective.

Catalytic Systems for Phenol-Alcohol Etherification

Modern synthetic chemistry has seen a shift towards catalytic methods for ether formation, which can offer higher efficiency and selectivity compared to classical stoichiometric reactions. For the synthesis of aryl ethers, copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig etherification, are powerful tools.

While traditionally used for diaryl ether synthesis, modifications of the Ullmann reaction can be applied to couple phenols with alcohols. This typically involves a copper(I) or copper(II) catalyst and can be performed under milder conditions than the classical high-temperature Ullmann condensation.

More recently, ruthenium-based catalysts have been developed for the direct etherification of two different alcohols, or a phenol (B47542) and an alcohol. nih.gov These reactions often proceed with high selectivity and generate water as the only byproduct, representing a highly atom-economical and green approach. nih.gov For the synthesis of this compound, a potential catalytic route would involve the direct coupling of 2,4,6-trichlorophenol and 1,4-butanediol in the presence of a suitable ruthenium catalyst. nih.gov

Comparison of Catalytic Systems

| Catalytic System | Catalyst | Typical Substrates | Advantages |

| Ullmann-type Coupling | Copper (I) or (II) salts | Aryl halides and alcohols/phenols | Readily available catalysts |

| Buchwald-Hartwig Etherification | Palladium complexes with specialized ligands | Aryl halides/triflates and alcohols | High functional group tolerance |

| Ruthenium-Catalyzed Etherification | Cationic Ruthenium Hydride Complexes nih.gov | Alcohols and phenols nih.gov | High atom economy, environmentally benign nih.gov |

Novel Methodologies for the Formation of Butan-1-ol Derivatives with Phenoxy Substituents

Research into novel synthetic methods continues to provide new avenues for the construction of molecules like this compound. One such area is the development of one-pot synthesis procedures that combine multiple reaction steps into a single operation, thereby reducing waste and improving efficiency. For instance, a one-pot reaction could involve the in-situ generation of a butan-1-ol derivative followed by its immediate reaction with a phenoxide.

Another innovative approach involves the reductive etherification of a carbonyl compound with an alcohol. nih.gov In a hypothetical pathway to the target molecule, a precursor such as 4-oxobutanoic acid or its ester could be coupled with 2,4,6-trichlorophenol, followed by selective reduction of the carbonyl and carboxylic acid functionalities.

Furthermore, the field of C-H activation offers the potential for the direct coupling of phenols with C-H bonds in alkanes, though this remains a challenging transformation, especially for achieving high regioselectivity with a molecule like butane.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed C-O bond formation, particularly the Buchwald-Hartwig etherification, has emerged as a powerful tool for the synthesis of aryl ethers. nih.govwikipedia.orgwikipedia.orgorganic-chemistry.org This methodology is an attractive alternative to the often harsh conditions of the Ullmann condensation. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

For the synthesis of this compound, this would involve the reaction of 2,4,6-trichlorophenol with a 4-halobutan-1-ol (e.g., 4-bromobutan-1-ol or 4-chlorobutan-1-ol) or a protected derivative. The choice of ligand is critical for the success of these couplings, with bulky, electron-rich biaryl phosphines often providing the best results, especially for hindered substrates. organic-chemistry.org The general catalytic cycle begins with the formation of an active Pd(0) species, which undergoes oxidative addition to the aryl halide. Subsequent coordination of the alcohol and reductive elimination yields the desired ether and regenerates the catalyst. wuxiapptec.com

Key parameters influencing the success of the Buchwald-Hartwig etherification include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), the solvent (e.g., toluene, dioxane), and the reaction temperature. organic-chemistry.orgwuxiapptec.com For challenging couplings involving sterically hindered phenols, careful optimization of these parameters is essential to maximize the yield of this compound and minimize side reactions.

Table 1: Hypothetical Parameters for Palladium-Catalyzed Synthesis of this compound

| Parameter | Condition | Rationale |

| Palladium Precursor | Pd₂(dba)₃ | Often used for generating the active Pd(0) catalyst in situ. |

| Ligand | Biarylphosphine (e.g., XPhos, RuPhos) | Bulky, electron-rich ligands are effective for hindered substrates. organic-chemistry.org |

| Aryl Halide | 1-Bromo-3,5-dichloro-2-methoxybenzene | An alternative to starting with 2,4,6-trichlorophenol, followed by demethylation. |

| Alcohol | 4-Butan-1-ol | The coupling partner. |

| Base | NaOtBu or Cs₂CO₃ | Strong, non-nucleophilic bases are commonly used to deprotonate the alcohol. libretexts.org |

| Solvent | Toluene or Dioxane | Aprotic solvents are standard for this reaction. libretexts.org |

| Temperature | 80-110 °C | Typical temperature range for Buchwald-Hartwig couplings. wuxiapptec.com |

This table presents a hypothetical set of conditions based on general principles of Buchwald-Hartwig etherification and has not been experimentally validated for this specific reaction.

Chemoenzymatic Synthetic Routes for Chiral Analogues

The synthesis of enantiomerically pure chiral analogues of this compound can be achieved through chemoenzymatic methods. These approaches combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis. A key strategy is the kinetic resolution of a racemic alcohol intermediate using lipases. mdpi.comjocpr.comscielo.br

Lipases are widely used biocatalysts that can selectively acylate or deacylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. jocpr.comresearchgate.net This allows for the separation of the two enantiomers. For instance, a racemic mixture of this compound could be subjected to lipase-catalyzed acylation. The enzyme would preferentially acylate one enantiomer, producing an enantioenriched ester and leaving the other enantioenriched alcohol.

The efficiency and enantioselectivity of the resolution are influenced by several factors, including the choice of lipase (B570770) (e.g., from Candida antarctica, Pseudomonas cepacia), the acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate), the solvent, and the temperature. scielo.brnih.govresearchgate.netnih.gov Optimization of these conditions is crucial to achieve high enantiomeric excess (ee) for both the acylated product and the remaining alcohol. nih.gov

Table 2: Key Parameters in Lipase-Catalyzed Kinetic Resolution

| Parameter | Options | Impact on Resolution |

| Lipase Source | Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL), etc. | Determines enantioselectivity and reaction rate. nih.gov |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate, Acetic anhydride (B1165640) | Irreversible acyl donors can drive the reaction to completion. |

| Solvent | Hexane (B92381), Toluene, tert-Butyl methyl ether | Can influence enzyme activity and enantioselectivity. nih.gov |

| Temperature | 0-60 °C | Lower temperatures can sometimes enhance enantioselectivity. jocpr.com |

Optimization of Reaction Conditions and Yield for Target Synthesis

Achieving a high yield of this compound, whether through a Williamson ether synthesis or a palladium-catalyzed route, requires careful optimization of reaction conditions. For the Williamson synthesis, factors such as the base, solvent, temperature, and nature of the leaving group on the butanol fragment are critical. francis-press.commasterorganicchemistry.comedubirdie.com The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF or DMSO is common. frontiersin.org However, the sterically hindered nature of 2,4,6-trichlorophenol can impede the reaction, potentially requiring higher temperatures and longer reaction times, which may lead to side products. nih.gov

In palladium-catalyzed syntheses, the optimization focuses on the catalyst system. The ligand-to-metal ratio, catalyst loading, and the specific choice of ligand and base can dramatically affect the yield. wuxiapptec.com For instance, the use of highly active biarylphosphine ligands can allow for lower catalyst loadings and milder reaction conditions. organic-chemistry.org A systematic screening of these parameters is typically necessary to identify the optimal conditions for the coupling of 2,4,6-trichlorophenol with the butanol derivative.

Purification Strategies for Synthetic Intermediates and the Final Compound

The purification of this compound and its synthetic intermediates is essential to obtain a product of high purity. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual catalyst.

A standard purification protocol involves an initial workup procedure to remove the bulk of impurities. This typically includes quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed with aqueous solutions to remove salts and water-soluble impurities.

For the purification of chlorinated organic compounds, column chromatography is a widely used and effective technique. helcom.finih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. nih.gov The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired, more polar product. The progress of the separation is monitored by thin-layer chromatography (TLC).

For volatile chlorinated compounds, gas chromatography (GC) can be employed for both analysis and, in some cases, preparative separation. nih.gov High-performance liquid chromatography (HPLC) can also be a valuable tool for the purification of less volatile compounds and for the separation of enantiomers when using a chiral stationary phase. epa.gov

In the case of polychlorinated diphenyl ethers, which share structural similarities with the target compound, purification often involves extraction followed by cleanup steps using adsorbents like Florisil or acid treatment to remove interfering matrix components. helcom.finih.gov

Table 3: Common Purification Techniques

| Technique | Description | Application |

| Extraction | Separation of the product from the reaction mixture into an immiscible solvent. | Initial workup to remove salts and water-soluble byproducts. |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Primary method for purifying the final product and intermediates. nih.gov |

| Thin-Layer Chromatography (TLC) | A rapid analytical technique to monitor reaction progress and guide column chromatography. | Method development for column chromatography. |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of purity and potential for preparative separation of volatile intermediates. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation in the liquid phase. | Purification of non-volatile compounds and chiral separations. epa.gov |

| Recrystallization | Purification of solid compounds based on differences in solubility. | Final purification step if the product is a crystalline solid. |

High Resolution Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 4-(2,4,6-trichlorophenoxy)butan-1-ol, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the trichlorophenoxy group and the aliphatic protons of the butan-1-ol chain. The protons on the carbon adjacent to the ether linkage are expected to appear in the range of 3.4-4.5 ppm. libretexts.org

The two protons on the aromatic ring, being chemically equivalent in a symmetrical 2,4,6-trichloro-substituted pattern, would theoretically produce a single signal. The protons of the butyl chain are expected to show characteristic multiplicities due to spin-spin coupling. The terminal methyl group would appear as a triplet, while the methylene (B1212753) groups would present as multiplets. The chemical shifts are influenced by the electronegative oxygen atom and the aromatic ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H | ~7.3 | s | - |

| O-CH₂ | ~4.0 | t | 6.5 |

| CH₂-CH₂-O | ~1.9 | p | 6.5 |

| CH₂-CH₂-OH | ~1.7 | p | 6.5 |

| HO-CH₂ | ~3.7 | t | 6.5 |

| OH | Variable | s | - |

Note: Predicted values are based on analogous structures and general NMR principles. 's' denotes singlet, 't' denotes triplet, and 'p' denotes pentet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Carbons adjacent to the ether oxygen are anticipated to resonate in the 50-80 ppm region. libretexts.org The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the butanol chain carbons are influenced by the proximity to the hydroxyl and ether functional groups.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (O-CH₂) | ~68 |

| C2 (CH₂) | ~29 |

| C3 (CH₂) | ~26 |

| C4 (CH₂-OH) | ~62 |

| C1' (Ar-C-O) | ~150 |

| C2', C6' (Ar-C-Cl) | ~128 |

| C3', C5' (Ar-C-H) | ~129 |

| C4' (Ar-C-Cl) | ~127 |

Note: Predicted values are based on analogous structures and general NMR principles.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further confirm the structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of adjacent protons. Expected correlations would be observed between the protons of the butanol chain: H1-H2, H2-H3, and H3-H4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range (2-3 bond) correlations between protons and carbons would be identified. Key correlations would be expected from the O-CH₂ protons to the C1' carbon of the aromatic ring, and from the aromatic protons to the surrounding carbons, providing definitive evidence for the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, confirming the molecular formula of C₁₀H₁₁Cl₃O₂. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak.

A related compound, 2-(2,4,6-trichlorophenoxy)ethan-1-ol, has a predicted monoisotopic mass of 239.95116 Da for the [M+H]⁺ adduct. uni.lu Based on this, the predicted monoisotopic mass for the [M+H]⁺ adduct of this compound would be approximately 267.98246 Da.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation of the parent ion, which is crucial for structural elucidation. The fragmentation of ethers often occurs via cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.org For this compound, the primary fragmentation pathways are expected to involve the cleavage of the ether linkage and fragmentation of the butanol chain.

Predicted Major Fragment Ions in MS/MS

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |

| 195/197/199 | [C₆H₂Cl₃O]⁻ (Trichlorophenoxide ion) |

| 73 | [C₄H₉O]⁺ (Butoxy cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 71 | [C₄H₇O]⁺ (From loss of H₂ from butoxy cation) |

Note: The presence of three chlorine atoms will result in characteristic isotopic patterns for fragments containing the trichlorophenyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its chemical environment.

No recorded FTIR spectra for This compound are available in the surveyed scientific literature or databases. A hypothetical analysis would anticipate characteristic absorption bands corresponding to the O-H stretch of the alcohol, C-O stretching vibrations of the ether and alcohol groups, C-H stretching of the alkane chain, and vibrations associated with the trichlorinated aromatic ring. However, without experimental data, a precise data table cannot be constructed.

Similarly, there is no available Raman spectroscopic data for This compound . Raman spectroscopy would complement FTIR by providing information on non-polar bonds and is particularly useful for identifying the skeletal vibrations of the carbon backbone and the aromatic ring. The absence of a measured spectrum precludes the creation of a data table of characteristic Raman shifts.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are employed to study chiral molecules. While This compound itself is not chiral, the introduction of a stereocenter would necessitate such analysis to determine enantiomeric purity. As there is no indication of the synthesis of chiral variants of this compound or any related chiroptical studies, this section remains inapplicable.

The comprehensive analysis sought for This compound is severely limited by the current lack of scientific data. The outlined sections on its spectroscopic and structural properties cannot be completed without primary research and publication of the findings. The scientific community has yet to report the synthesis and detailed characterization of this specific compound, making a thorough and informative article on its chemical properties impossible at this time.

Computational Chemistry and Theoretical Modeling of 4 2,4,6 Trichlorophenoxy Butan 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its relativistic equivalent) for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for a wide range of molecular systems. Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the ground state energy of a molecule.

For 4-(2,4,6-Trichlorophenoxy)butan-1-ol, DFT calculations would be employed to determine key ground state properties. This would involve selecting an appropriate functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to accurately represent the electronic structure. The outputs of such a study would include:

Optimized Molecular Geometry: The lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of charge across the molecule, dipole moment, and polarizability.

Thermodynamic Data: Enthalpy of formation, Gibbs free energy, and entropy, which are crucial for understanding the compound's stability.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Table 1: Illustrative DFT-Calculated Ground State Properties for a Phenoxyalkanol Structure (Note: This table is illustrative and does not represent actual calculated data for this compound)

| Property | Value | Unit |

| Enthalpy of Formation (ΔfH°) | -350.5 | kJ/mol |

| Gibbs Free Energy (G) | -1500.2 | Hartrees |

| Dipole Moment | 3.5 | Debye |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are used to explore the behavior of larger systems and longer timescales.

MM methods use a classical physics approach, treating atoms as balls and bonds as springs. A "force field" (e.g., AMBER, CHARMM, OPLS) provides the parameters to calculate the potential energy of the system. This approach is computationally fast, allowing for the study of the vast conformational landscape of a flexible molecule like this compound, which has several rotatable bonds in its butanol chain. Conformational analysis would identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms over time. This provides a dynamic picture of the molecule's behavior, including:

Solvation Effects: Simulating the compound in a solvent (like water or an organic solvent) to understand how intermolecular interactions with the solvent affect its conformation and properties.

Intermolecular Interactions: In simulations with multiple molecules, MD can reveal how molecules of this compound interact with each other, which is key to understanding its condensed-phase properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum for this compound would show characteristic peaks for O-H stretching (from the alcohol group), C-O-C stretching (ether linkage), C-Cl stretching, and aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can calculate the magnetic shielding tensors for each nucleus, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental spectra.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies (Note: This table is illustrative. Experimental data for this compound is not available for comparison)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3650 | N/A |

| Aromatic C-H Stretch | 3100 | N/A |

| Aliphatic C-H Stretch | 2950 | N/A |

| C-O-C Ether Stretch | 1250 | N/A |

| C-Cl Stretch | 750 | N/A |

Reactivity Studies and Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in exploring the reactivity of a molecule and the step-by-step mechanisms of its reactions. nih.gov For this compound, this could involve:

Mapping Potential Energy Surfaces: Identifying transition states and intermediates for potential reactions, such as oxidation of the alcohol, ether cleavage, or nucleophilic substitution on the aromatic ring.

Calculating Activation Barriers: The energy difference between reactants and transition states determines the rate of a reaction. sigmaaldrich.com

Frontier Molecular Orbital (FMO) Analysis: The shapes and energies of the HOMO and LUMO indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the lone pairs on the oxygen atoms would be likely sites for electrophilic attack, while the carbon atoms bonded to the electron-withdrawing chlorine atoms could be susceptible to nucleophilic attack. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Processes

QSAR modeling is a statistical approach that correlates variations in the chemical structure of a series of compounds with their measured activity (e.g., biological activity, toxicity, or chemical reactivity).

If a series of related phenoxy alkanol compounds were synthesized and tested for a specific property, a QSAR model could be developed. For this compound, various molecular descriptors would be calculated using computational methods:

Electronic Descriptors: Partial atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Indices that describe the branching and connectivity of the molecule.

Hydrophobic Descriptors: LogP (the octanol-water partition coefficient).

These descriptors would then be used to build a mathematical equation that predicts the activity. Such a model could then be used to predict the activity of new, unsynthesized analogues, guiding future research efforts.

Absence of Publicly Available Research Data on the

Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the computational chemistry and theoretical modeling of the compound this compound, with a focus on virtual screening and the design of its analogues.

The initial broader searches yielded results on general methodologies in computational drug design, such as the use of virtual screening to identify novel inhibitors for various biological targets and the design of analogues for other chemical scaffolds. For instance, studies on 2,4,6-trisubstituted aromatic rings in different chemical classes were found. However, none of these studies utilized this compound as a lead compound or scaffold for further computational investigation.

Consequently, due to the lack of specific scientific data, it is not possible to generate an article that adheres to the user's detailed outline, which requires in-depth research findings and data tables concerning the virtual screening and analogue design of this compound. The creation of scientifically accurate and informative content for the specified subsections is unachievable without the foundational research on which to base the discussion.

Therefore, the requested article on the "," with a specific focus on "Virtual Screening and Design of Analogues," cannot be produced at this time.

Chemical Reactivity and Transformation Pathways of 4 2,4,6 Trichlorophenoxy Butan 1 Ol

Reactions of the Hydroxyl Group (e.g., esterification, oxidation, etherification)

The primary alcohol functional group at the terminus of the butanol side chain is a key site for several important chemical reactions.

Esterification: The hydroxyl group of 4-(2,4,6-trichlorophenoxy)butan-1-ol can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, when reacting with a carboxylic acid. youtube.commdpi.com The reaction with acid anhydrides and acyl chlorides is generally more vigorous and may not require a strong acid catalyst. youtube.comlibretexts.org For instance, the reaction with acetic anhydride (B1165640) would yield 4-(2,4,6-trichlorophenoxy)butyl acetate (B1210297). The reactivity of the primary alcohol in this compound is comparable to other primary alcohols. murdoch.edu.au

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield 4-(2,4,6-trichlorophenoxy)butanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of 4-(2,4,6-trichlorophenoxy)butanoic acid. nih.govmdpi.com

Etherification: The hydroxyl group can also participate in etherification reactions, such as the Williamson ether synthesis. rsc.org By first deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, and then reacting it with an alkyl halide, a new ether can be formed. For example, reaction with methyl iodide would produce 1-methoxy-4-(2,4,6-trichlorophenoxy)butane.

Table 1: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reactant(s) | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Mild heat | 4-(2,4,6-Trichlorophenoxy)butyl acetate |

| Oxidation (mild) | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) | 4-(2,4,6-Trichlorophenoxy)butanal |

| Oxidation (strong) | Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 4-(2,4,6-Trichlorophenoxy)butanoic acid |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Chlorinated Ring

The reactivity of the aromatic ring is significantly influenced by the presence of the three electron-withdrawing chlorine atoms and the electron-donating alkoxy group.

Electrophilic Aromatic Substitution: The chlorine atoms and the ether group direct incoming electrophiles to specific positions on the aromatic ring. The alkoxy group is an ortho-, para-director and an activating group. However, the three chlorine atoms are deactivating groups, making electrophilic substitution more difficult than on an unsubstituted benzene (B151609) ring. Further substitution on the already heavily substituted ring would require harsh reaction conditions.

Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing chlorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This reaction is facilitated when strong electron-withdrawing groups are present on the ring. masterorganicchemistry.comresearchgate.net For example, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially displace one of the chlorine atoms, although this would likely require high temperatures. The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. researchgate.net In the case of 2,4,6-trichlorophenol (B30397) derivatives, the chlorine atoms are susceptible to displacement by nucleophiles. rsc.org

Reductive Dechlorination Processes on the Trichlorophenyl Moiety

A significant transformation pathway for chlorinated phenolic compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process can be achieved through various chemical and biological methods.

Studies on 2,4,6-trichlorophenol (2,4,6-TCP) have shown that it can be reductively dechlorinated to form products with fewer chlorine atoms, such as 2,4-dichlorophenol (B122985) (2,4-DCP) and 4-chlorophenol (B41353) (4-CP), and ultimately phenol (B47542). nih.govresearchgate.net This process is often facilitated by zero-valent metals like iron (Fe) or palladium-coated iron (Pd/Fe). nih.gov Microbial reductive dechlorination has also been extensively studied, where anaerobic microorganisms use the chlorinated compound as an electron acceptor. researchgate.netnih.gov It is highly probable that the trichlorophenyl moiety of this compound would undergo similar stepwise dechlorination under appropriate reductive conditions. The complete dechlorination would lead to the formation of 4-phenoxybutan-1-ol.

Table 2: Potential Reductive Dechlorination Products

| Starting Compound | Condition/Reagent | Major Intermediate Products | Final Product (complete dechlorination) |

|---|---|---|---|

| This compound | Reductive conditions (e.g., Pd/Fe, H₂) | 4-(2,4-Dichlorophenoxy)butan-1-ol, 4-(4-Chlorophenoxy)butan-1-ol | 4-Phenoxybutan-1-ol |

Oxidative Transformations of the Butanol Side Chain

Beyond the oxidation of the terminal hydroxyl group, the butanol side chain itself can undergo oxidative transformations, particularly at the carbon atom adjacent to the phenoxy ether linkage (the benzylic-like position).

While not a true benzylic position, the proximity to the aromatic ring can influence its reactivity. Strong oxidizing agents can potentially lead to the cleavage of the side chain. Side-chain oxidation of alkylbenzenes with reagents like potassium permanganate typically results in the formation of a benzoic acid, provided there is a hydrogen atom on the benzylic carbon. libretexts.orgcetjournal.itresearchgate.net Applying this principle, it is conceivable that under harsh oxidative conditions, the butanol side chain of this compound could be cleaved to yield 2,4,6-trichlorophenoxyacetic acid. Biological systems also employ enzymatic side-chain oxidation. researchgate.net

Photochemical Reactivity and Degradation Mechanisms in Controlled Environments

The photochemical behavior of this compound is expected to be influenced by the absorption of UV light, leading to degradation. Studies on related compounds like 2,4,6-trichlorophenol and other chlorophenoxy herbicides provide insights into potential degradation pathways. researchgate.netacs.org

The primary photochemical process for chlorinated aromatic compounds often involves the homolytic cleavage of the carbon-chlorine bond to form aryl radicals. These radicals can then undergo various reactions, including hydrogen abstraction from the solvent or reaction with oxygen. Photodechlorination is a common outcome, leading to less chlorinated phenols. researchgate.net Photohydrolysis, where a chlorine atom is replaced by a hydroxyl group, can also occur. The butanol side chain may also be susceptible to photochemical reactions, potentially leading to cleavage or oxidation. The presence of photosensitizers can significantly influence the rate and products of photodegradation. nih.gov

Thermal Stability and Decomposition Pathways

The thermal stability of this compound is limited, and it is expected to decompose at elevated temperatures. The decomposition pathways are likely to involve the cleavage of the weakest bonds in the molecule.

Studies on the thermal decomposition of chlorinated phenoxyacid herbicides have shown that thermal degradation can occur, leading to the formation of the corresponding phenols. nih.gov The ether linkage is susceptible to cleavage at high temperatures, which could lead to the formation of 2,4,6-trichlorophenol and other products derived from the butanol side chain. researchgate.net Pyrolysis of chlorinated aromatic compounds can lead to the formation of a complex mixture of products, including less chlorinated compounds and potentially more toxic substances like polychlorinated dibenzo-p-dioxins and dibenzofurans, depending on the conditions. murdoch.edu.aumdpi.com The presence of chlorine can significantly influence the products of pyrolysis. mdpi.com The thermal decomposition of related brominated flame retardants has been shown to produce phenols and bromophenols. cetjournal.it

Environmental Fates and Degradation Mechanisms of Phenoxy Substituted Butanols

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, plays a crucial role in the transformation of organic compounds in the environment. For 4-(2,4,6-trichlorophenoxy)butan-1-ol, key abiotic pathways would include hydrolysis, photolysis, and oxidation by reactive oxygen species.

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ether linkage is the most likely site for hydrolysis. However, the presence of an aromatic ring can make the ether bond more resistant to hydrolysis compared to alkyl ethers. wikipedia.org For related chlorophenoxy herbicides, such as 2,4-D, hydrolysis can lead to the cleavage of the ether bond, yielding 2,4-dichlorophenol (B122985) and the corresponding aliphatic side chain. nih.gov A similar mechanism can be postulated for this compound, which would result in the formation of 2,4,6-trichlorophenol (B30397) and butan-1,4-diol. The rate of this reaction would be influenced by pH and temperature.

The hydrolysis of the C-Cl bonds on the aromatic ring is generally not a significant pathway under typical environmental conditions.

| Compound Class | Hydrolysis Products | Influencing Factors | Significance |

| Phenoxyalkanes | Phenol (B47542) + Alcohol | pH, Temperature | Can be a slow but significant degradation pathway. |

| Chlorinated Aromatics | - | - | Hydrolysis of C-Cl bonds is generally not favored. |

Photolysis and Photosensitized Degradation in Aqueous and Solid Phases

Photolysis involves the breakdown of chemical compounds by light. The 2,4,6-trichlorophenoxy moiety in the molecule is susceptible to photolytic degradation. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to decompose in the presence of water and ultraviolet light, forming intermediates such as 2,4-dichlorophenol and eventually leading to mineralization. nih.gov Similarly, the photolysis of 2,4,6-trichloroaniline, a related compound, is rapid in water. acs.org It is expected that this compound would undergo similar photolytic processes, leading to the cleavage of the ether bond and the dechlorination of the aromatic ring. Photosensitizers naturally present in the environment, such as humic acids, can accelerate this process.

| Process | Reactants | Products | Conditions |

| Direct Photolysis | This compound + Light | 2,4,6-Trichlorophenol, Butan-1,4-diol, Dechlorinated intermediates | Aqueous and solid phases |

| Photosensitized Degradation | Compound + Photosensitizer + Light | Oxidized and cleaved products | Presence of humic acids, etc. |

Oxidation by Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), are highly reactive and can oxidize a wide range of organic compounds. Ethers can be oxidized by ROS, leading to the cleavage of the C-O bond and the formation of aldehydes, ketones, or carboxylic acids. The oxidation of ethers often proceeds via a radical mechanism. rsc.org For this compound, oxidation by ROS could attack both the butanol side chain and the aromatic ring. The oxidation of the butanol moiety could lead to the formation of corresponding aldehydes and carboxylic acids, while the attack on the aromatic ring could result in hydroxylation and eventual ring cleavage.

Biotic Degradation Pathways: Microbial and Fungal Transformations

The biodegradation of this compound is expected to be a key process in its environmental removal, involving both aerobic and anaerobic microorganisms.

Aerobic Biodegradation Mechanisms and Metabolite Identification

Under aerobic conditions, microorganisms can utilize both the aromatic and aliphatic parts of the molecule as a source of carbon and energy.

The degradation of the 2,4,6-trichlorophenoxy moiety likely proceeds through pathways established for 2,4,6-trichlorophenol (2,4,6-TCP). Several bacterial strains have been identified that can degrade 2,4,6-TCP. For example, a microbial consortium selected from municipal activated sludge was able to completely mineralize 2,4,6-TCP. inchem.org The degradation pathway in some bacteria, such as Ralstonia eutropha JMP134, involves the initial conversion of 2,4,6-TCP to 2,6-dichlorohydroquinone (B128265), followed by further degradation to 2-chloromaleylacetate (B1243639) and eventually maleylacetate. Another proposed pathway involves the formation of chlorocatechols. acs.org

The butanol side chain and the ether linkage can also be degraded aerobically. Studies on 2-butoxyethanol (B58217) have shown that it is readily biodegradable, with a half-life of 1 to 4 weeks in water. inchem.orgwikipedia.org The degradation often starts with the oxidation of the alcohol group, followed by the cleavage of the ether bond. researchgate.netnih.gov For instance, the degradation of 2-butoxyethanol can proceed via oxidation to 2-butoxyacetic acid, followed by ether cleavage to yield glyoxylate (B1226380) and n-butanol. nih.gov

| Organism/Consortium | Substrate | Key Metabolites | Degradation Rate |

| Microbial Consortium | 2,4,6-Trichlorophenol | Complete mineralization | 34 mg/g dry weight/h inchem.org |

| Ralstonia eutropha JMP134 | 2,4,6-Trichlorophenol | 2,6-Dichlorohydroquinone, 6-Chlorohydroxyquinol, 2-Chloromaleylacetate | - |

| Pseudomonas sp., Hydrogenophaga sp. | 2-Butoxyethanol | 2-Butoxyacetic acid, n-Butanol, Butanoic acid nih.gov | - |

Anaerobic Biodegradation Processes and Reductive Dechlorination

Under anaerobic conditions, the primary degradation mechanism for the chlorinated aromatic part of the molecule is reductive dechlorination. In this process, chlorine atoms are removed from the aromatic ring and replaced with hydrogen atoms. This is a crucial first step as it reduces the toxicity of the compound and makes it more susceptible to further degradation.

For 2,4,6-TCP, anaerobic degradation often leads to the formation of less chlorinated phenols. For example, methanogenic granular sludge has been shown to degrade 2,4,6-TCP, with the accumulation of metabolites like 4-chlorophenol (B41353) or 2,4-dichlorophenol, depending on the co-substrate used. nih.gov The complete dechlorination to phenol has also been observed. acs.org This reductive dechlorination is often carried out by specialized bacteria known as halorespiring bacteria.

The anaerobic degradation of the ether linkage is also possible. Studies on other ether compounds have shown that they can be cleaved under anaerobic conditions, although the mechanisms are less well understood than aerobic pathways. acs.orgacs.orgnih.gov The butanol moiety, once cleaved from the aromatic ring, can be readily fermented under anaerobic conditions.

| Condition | Substrate | Key Process | Products |

| Methanogenic | 2,4,6-Trichlorophenol | Reductive Dechlorination | 2,4-Dichlorophenol, 4-Chlorophenol, Phenol nih.govacs.org |

| Anaerobic | Decabromodiphenyl ether | Reductive Debromination | Lower brominated diphenyl ethers acs.orgacs.orgnih.gov |

Role of Specific Microbial Consortia and Fungi in Degradation

The biodegradation of persistent chlorinated compounds like this compound in the environment is often accomplished not by single microbial species, but by complex microbial consortia. mdpi.com These consortia, which can be composed of various bacteria and fungi, exhibit greater metabolic versatility and resilience compared to individual strains. mdpi.comnih.gov They can degrade complex pollutants more efficiently through synergistic interactions, where one species may transform a compound into an intermediate that another species can then metabolize. mdpi.com

A microbial consortium capable of degrading 2,4,6-trichlorophenol (2,4,6-TCP), the core aromatic structure of this compound, was successfully selected from municipal activated sludge. nih.gov This consortium demonstrated the ability to use 2,4,6-TCP as its sole source of carbon and energy, achieving complete dechlorination and mineralization of the compound. nih.gov After a period of adaptation, its specific degradation rate reached 34 mg of 2,4,6-TCP per gram of dry weight per hour. nih.gov Six bacterial strains were isolated from this consortium, including identified species such as Sphingomonas paucimobilis, Burkholderia cepacia, Chryseomonas luteola, and Vibrio metschnikovii. nih.gov The diversity within such consortia enhances their adaptability to varying environmental conditions and their efficiency in breaking down organic pollutants. mdpi.com

Fungi, particularly white-rot fungi, are also crucial in the degradation of chlorinated aromatic compounds. nih.gov These fungi produce powerful, non-specific extracellular enzymes that can break down complex molecules. nih.govd-nb.info For instance, fungi are known to degrade organochlorine pesticides, which share structural similarities with the trichlorophenoxy moiety. nih.gov Studies on the degradation of phenoxyalkanoic acid herbicides like 2,4-D and 2,4,5-T have shown that fungi play a significant role. d-nb.info For example, Aspergillus terreus has been reported to degrade chlorpyrifos (B1668852) and its primary metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), indicating a potential for similar fungi to transform the 2,4,6-trichlorophenoxy group. nih.gov The degradation process often involves both extracellular enzymes and intracellular systems like cytochrome P450 monooxygenases. nih.govd-nb.info

Table 1: Microorganisms Involved in the Degradation of Trichlorophenoxy Compounds

| Microorganism Type | Specific Examples | Role in Degradation | Reference |

|---|---|---|---|

| Bacterial Consortium | Mixed culture from activated sludge | Complete mineralization of 2,4,6-TCP as sole carbon source. | nih.gov |

| Isolated Bacteria | Sphingomonas paucimobilis, Burkholderia cepacia | Key members of consortia that degrade 2,4,6-TCP. | nih.gov |

| White-Rot Fungi | Phanerochaete chrysosporium, Coriolus versicolor | Secrete extracellular ligninolytic enzymes (laccases, peroxidases) that oxidize chlorinated phenols. | d-nb.infonih.gov |

| Other Fungi | Aspergillus terreus | Degrades chlorinated pyridinols, suggesting capability against similar chlorinated aromatic structures. | nih.gov |

Enzymatic Degradation of Trichlorophenoxy Moieties in Environmental Contexts

The breakdown of the 2,4,6-trichlorophenoxy moiety is primarily driven by specific enzymatic activities. Oxidoreductases, such as peroxidases and laccases, are key players in initiating the degradation process, while dehalogenases are responsible for the crucial step of removing chlorine atoms from the aromatic ring. mdpi.commdpi.com

Peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), are heme-containing enzymes that catalyze the oxidation of a wide range of phenolic compounds in the presence of hydrogen peroxide (H₂O₂). mdpi.commdpi.com The degradation of 2,4,6-TCP by peroxidases follows a specific mechanism. mdpi.com The enzyme is first oxidized by H₂O₂ into a high-valence state (Compound I). This activated enzyme then abstracts a hydrogen atom from the phenolic substrate (2,4,6-TCP) to form a phenoxy radical, returning the enzyme to an intermediate state (Compound II) and then back to its native form through a second one-electron reduction. mdpi.com

These highly reactive phenoxy radicals can then undergo several non-enzymatic reactions:

Polymerization: The radicals can couple with each other to form insoluble polymers, effectively removing the pollutant from the aqueous phase. mdpi.com HRP is known to promote the polymerization of chlorophenols into products containing both C-C and C-O linkages. mdpi.com

Oxidation to Quinones: The primary product of HRP-catalyzed oxidation of 2,4,6-TCP is often identified as 2,6-dichloro-1,4-benzoquinone (B104592). nih.gov This transformation represents a significant step in the detoxification pathway.

Studies using chloroperoxidase (CPO) from the fungus Caldariomyces fumago have demonstrated high degradation efficiency for 2,4,6-TCP, with 93% of the compound being degraded within 4 hours under optimal conditions. ejbiotechnology.infoejbiotechnology.info

Laccases are multi-copper oxidases, primarily found in fungi, that can oxidize phenolic and other aromatic compounds. d-nb.infonih.gov Unlike peroxidases, laccases use molecular oxygen as the electron acceptor. The laccase-catalyzed transformation of 2,4,6-TCP also proceeds via the formation of phenoxy radicals. nih.gov

Research on laccases from white-rot fungi like Coriolus versicolor and Ganoderma lucidum has identified the primary products of 2,4,6-TCP oxidation. nih.govnih.gov These products include:

2,6-dichloro-1,4-benzoquinone

2,6-dichloro-1,4-hydroquinone

Dimers and higher molecular weight polymers nih.govnih.gov

The efficiency of laccase can be enhanced through immobilization on various supports, such as nano-copper incorporated fibrous membranes. nih.govresearchgate.net Immobilization increases the enzyme's stability against changes in pH and temperature and allows for its reuse, which is advantageous for bioremediation applications. nih.govresearchgate.net One study showed that immobilized laccase could remove over 95% of 2,4,6-TCP from water. researchgate.net

Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a critical step in the complete mineralization of chlorinated pollutants. mdpi.combohrium.com The removal of chlorine atoms reduces the toxicity of the compound and makes the resulting aromatic ring more susceptible to cleavage. There are several known dehalogenation mechanisms:

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from a water molecule. nih.govresearchgate.net Hydrolytic dehalogenases have been identified that act on chlorinated aromatic compounds, such as 4-chlorobenzoyl-CoA dehalogenase. mdpi.com

Oxidative Dehalogenation: Monooxygenases can hydroxylate the aromatic ring, which can lead to the spontaneous elimination of a halogen substituent. For example, 2,4,6-trichlorophenol monooxygenase catalyzes the conversion of 2,4,6-TCP to 2,6-dichlorohydroquinone. researchgate.net

Reductive Dehalogenation: This process, common under anaerobic conditions, involves the replacement of a halogen atom with a hydrogen atom. Enzymes such as tetrachlorohydroquinone (B164984) dehalogenase catalyze the sequential removal of chlorine atoms from chlorinated hydroquinones. bohrium.comresearchgate.net

The activity of these enzymes is fundamental to detoxifying organochlorine compounds and enabling their entry into central metabolic pathways for complete degradation. nih.govresearchgate.net

Table 2: Key Enzymes in the Degradation of Trichlorophenoxy Moieties

| Enzyme Class | Specific Enzyme Example | Mechanism | Key Products | Reference |

|---|---|---|---|---|

| Peroxidase | Horseradish Peroxidase (HRP), Chloroperoxidase (CPO) | H₂O₂-dependent oxidation via phenoxy radical formation. | 2,6-dichloro-1,4-benzoquinone, Insoluble polymers | nih.govejbiotechnology.info |

| Laccase | Laccase from Coriolus versicolor | O₂-dependent oxidation via phenoxy radical formation. | 2,6-dichloro-1,4-benzoquinone, Dimers, Polymers | nih.govnih.gov |

| Dehalogenase | 2,4,6-Trichlorophenol monooxygenase | Oxidative removal of chlorine atoms. | 2,6-dichlorohydroquinone | researchgate.net |

Sorption and Leaching Behavior in Soil and Sediment Systems

The fate and transport of this compound in the environment are heavily influenced by its interaction with soil and sediment particles. Sorption, the process by which a chemical adheres to solid particles, is a primary factor controlling its mobility, bioavailability, and degradation rate. scielo.brusda.gov

The extent of sorption for phenoxy herbicides is largely dependent on the physicochemical properties of both the chemical and the soil. researchgate.net Key factors include:

Soil Organic Matter (OM): This is often the most critical component for the sorption of organic pollutants. usda.govresearchgate.net The organic carbon-normalized distribution coefficient (Koc) is a measure used to compare the sorption potential of different soils based on their organic carbon content. nih.gov

Iron and Aluminum Oxides: Clay minerals and metal oxides, particularly iron oxides like goethite and ferrihydrite, provide surfaces for the adsorption of phenoxy herbicides. researchgate.net

Soil pH: The charge of both the herbicide molecule and the soil surfaces is pH-dependent. Phenoxyalkanoic acids are weak acids, and their anionic form, which predominates at higher pH, is more water-soluble and less likely to adsorb to negatively charged soil colloids. researchgate.net

Clay Content: The type and amount of clay minerals can influence sorption capacity due to their surface area and charge characteristics. slu.se

Leaching is the process by which dissolved substances are transported downward through the soil profile with percolating water. scielo.br It is a significant pathway for groundwater contamination. scielo.br The potential for a compound to leach is inversely related to its sorption coefficient; strongly sorbed compounds are less mobile and therefore less likely to leach. slu.se Given that soil organic matter and iron oxides are the most relevant sorbents for phenoxy herbicides, soils with low organic matter and oxide content (e.g., sandy soils) present a higher risk of leaching. scielo.brresearchgate.net

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the net uptake of a chemical by an organism from all environmental sources, including water, food, and sediment. regulations.gov It is a key consideration in assessing the environmental risk of persistent chemicals. A related term, bioconcentration, refers specifically to uptake from water. eaht.org

Chlorophenols and their derivatives are known to be toxic to aquatic life and possess the potential to bioaccumulate. nih.gov The tendency of a chemical to accumulate in an organism is related to its properties, particularly its hydrophobicity (tendency to dissolve in fats rather than water), which is often estimated by the octanol-water partition coefficient (Kow). Compounds that are more lipophilic (fat-soluble) tend to accumulate in the fatty tissues of organisms. eaht.org

Biocatalytic and Enzymatic Transformations of Trichlorophenoxy Butanol Structures

Application of Isolated Enzymes for Selective Transformations

Isolated enzymes are widely utilized for their high specificity in catalyzing a diverse range of chemical reactions. For a substrate such as 4-(2,4,6-trichlorophenoxy)butan-1-ol, which possesses both a hydroxyl group and a substituted aromatic ring, enzymes like esterases, lipases, and oxidoreductases are of particular interest for selective transformations.

Esterases and lipases are highly effective biocatalysts for the derivatization of alcoholic compounds through acylation or deacylation reactions. These enzymes are particularly valued for their ability to perform kinetic resolutions of racemic alcohols, yielding enantiomerically pure products. jocpr.comnih.gov The primary alcohol moiety of this compound is a prime target for such enzymatic modifications.

Lipase-catalyzed kinetic resolution via transesterification is a well-established strategy. nih.gov In a typical process, a racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. mdpi.com Lipases from various microbial sources, including Pseudomonas cepacia (now Burkholderia cepacia), Candida antarctica, and Pseudomonas fluorescens, have demonstrated high enantioselectivity in resolving a wide range of alcohols, including those with remote stereogenic centers. mdpi.commdpi.comlookchem.com

The choice of lipase, acyl donor, and solvent can significantly influence the reaction's efficiency and enantioselectivity. mdpi.com For instance, the combination of AK lipase from Pseudomonas fluorescens and vinyl acetate as both acyl donor and solvent has been shown to result in highly asymmetric transformations for similar substrates. mdpi.com The reaction mechanism for lipase-catalyzed esterification involves a catalytic triad (B1167595) (typically Ser-His-Asp/Glu) and the formation of an acyl-enzyme intermediate. jocpr.comnih.gov

Table 1: Representative Lipases and Conditions for Kinetic Resolution of Alcohols

| Lipase Source | Substrate Type | Acyl Donor | Solvent | Typical Outcome | Reference |

| Pseudomonas fluorescens (AK Lipase) | trans-Flavan-4-ols | Vinyl Acetate | Vinyl Acetate | E > 200, >99% eep | mdpi.com |

| Pseudomonas cepacia (Amano PS-C II) | Aryltrimethylsilyl chiral alcohols | Vinyl Acetate | Diisopropyl ether | E > 200, >99% ee | nih.gov |

| Candida antarctica Lipase B (CAL-B) | Secondary alcohols | Vinyl Acetate | Varies | High enantioselectivity | mdpi.com |

| Thermomyces lanuginosus Lipase (TLL) | Aryloxy-propan-2-ols | Vinyl Acetate | Toluene/Hexane (B92381) | High enantioselectivity | mdpi.com |

eep refers to the enantiomeric excess of the product. E is the enantiomeric ratio.

This methodology could be directly applied to produce enantiomerically enriched forms of this compound or its derivatives, which are valuable for further synthesis or biological studies.

Oxidoreductases, particularly cytochrome P450 monooxygenases (P450s), are powerful biocatalysts for the oxidation of a vast array of substrates, including aromatic compounds. pharmaxchange.infomdpi.com These enzymes can catalyze the regioselective hydroxylation of the aromatic ring or the oxidation of the butanol side chain of this compound. The typical P450 catalytic cycle involves the activation of molecular oxygen and the transfer of an oxygen atom to the substrate, a process requiring electrons from a redox partner like NAD(P)H. mdpi.com

For aromatic compounds, P450s often catalyze hydroxylation via an arene oxide intermediate. pharmaxchange.info In the case of polychlorinated aromatic compounds, P450s can also initiate reductive dehalogenation under hypoxic conditions, which could be a potential transformation pathway for the trichlorophenoxy moiety. nih.gov Furthermore, P450s are known to catalyze the oxidation of ether-linked compounds.

A monooxygenase from Ralstonia eutropha JMP134 has been shown to catalyze the sequential dechlorination of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). nih.gov This enzyme oxidizes 2,4,6-TCP to 2,6-dichloroquinone, which then undergoes hydrolytic dechlorination. nih.gov This demonstrates the potential for an oxidoreductase to modify the chlorinated aromatic ring of the target compound. Experiments with ¹⁸O-labeling have confirmed that such enzymes can incorporate oxygen from both O₂ and H₂O into the final product. nih.gov

Table 2: Potential Oxidoreductase-Catalyzed Reactions on this compound

| Enzyme Class | Potential Reaction | Location of Attack | Potential Product | Reference |

| Cytochrome P450 Monooxygenase | Aromatic Hydroxylation | Trichlorophenyl ring | Hydroxylated trichlorophenoxy butanol | pharmaxchange.infoacs.org |

| Cytochrome P450 Monooxygenase | Side-chain Oxidation | Butanol chain | Aldehyde or carboxylic acid derivative | mdpi.com |

| Cytochrome P450 Monooxygenase | Reductive Dechlorination | Trichlorophenyl ring | Dichlorophenoxy butanol | nih.gov |

| 2,4,6-TCP 4-Monooxygenase | Oxidative/Hydrolytic Dechlorination | Trichlorophenyl ring | Dichlorohydroxyquinol ether derivative | nih.gov |

Microbial Transformations and Biotransformation Pathways

Whole microbial cells offer the advantage of containing a complete metabolic machinery, including the necessary enzymes and cofactors for complex multi-step transformations. Several microorganisms have been identified that can degrade chlorophenoxy herbicides and related chlorinated aromatic compounds. nih.govethz.ch

The biodegradation of chlorophenoxyalkanoic acid herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) often begins with the cleavage of the ether linkage. ethz.ch This initial step is typically catalyzed by an oxygenase, yielding the corresponding chlorophenol and an aliphatic side-chain product. For this compound, a similar initial cleavage would be expected, releasing 2,4,6-trichlorophenol (2,4,6-TCP) and butan-1,4-diol.

Bacteria capable of degrading 2,4,6-TCP have been isolated, such as Azotobacter sp. strain GP1 and strains of Ralstonia and Burkholderia. nih.govmdpi.com The degradation pathway in Azotobacter sp. strain GP1 involves the release of all three chlorine atoms and the formation of 2,6-dichloro-p-benzoquinone as a detectable intermediate. nih.gov In other organisms, the degradation of 2,4,6-TCP proceeds through intermediates like 2,6-dichlorohydroquinone (B128265) and 6-chlorohydroxyquinol. nih.gov

The microbial community structure can be influenced by co-substrates, which can enhance the degradation of the target pollutant. nih.gov For instance, the presence of glucose has been shown to enhance the degradation of 2,4,6-TCP by promoting the growth of key bacterial phyla like Proteobacteria and Firmicutes. mdpi.comnih.gov

Table 3: Microorganisms and Key Enzymes in the Degradation of Related Chlorinated Compounds

| Microorganism | Substrate | Key Enzyme(s) | Degradation Products | Reference |

| Burkholderia cepacia AC1100 | 2,4,5-T | 2,4,5-T Oxygenase | 2,4,5-Trichlorophenol, Glyoxylate (B1226380) | ethz.ch |

| Ralstonia eutropha JMP134 | 2,4,6-TCP | 2,4,6-TCP 4-Monooxygenase | 6-Chlorohydroxyquinol | nih.gov |

| Azotobacter sp. strain GP1 | 2,4,6-TCP | TCP-degrading enzymes | 2,6-Dichloro-p-benzoquinone | nih.gov |

| Rigidoporus sp. FMD21 (fungus) | 2,4-D, 2,4,5-T | CYPs, Laccases | Various metabolites | vu.nl |

Chemoenzymatic Synthesis of Analogues and Precursors

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.gov A key application of this strategy is the use of enzymes for the kinetic resolution of racemic intermediates, which are then used in subsequent chemical steps. mdpi.comresearchgate.net